molecular formula C7H6Cl2O2S B1213328 1,2-Dichloro-4-(methylsulfonyl)benzene CAS No. 38452-47-0

1,2-Dichloro-4-(methylsulfonyl)benzene

Cat. No. B1213328
CAS RN: 38452-47-0
M. Wt: 225.09 g/mol
InChI Key: DNWUINQASFDJJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including those related to 1,2-Dichloro-4-(methylsulfonyl)benzene, typically involves reactions between sulfonyl chlorides and amines. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing a method that could be analogous to the synthesis of 1,2-Dichloro-4-(methylsulfonyl)benzene (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 1,2-Dichloro-4-(methylsulfonyl)benzene can be analyzed using techniques such as X-ray diffraction. Such analyses reveal the crystalline structure, including the dihedral angles between rings and the overall molecular conformation, which is stabilized by hydrogen bonding and π–π interactions (Rizzoli et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide and sulfonyl compounds are diverse, including cyclopropanation reactions, which could be relevant to 1,2-Dichloro-4-(methylsulfonyl)benzene (Reddy et al., 1989). These reactions highlight the reactivity of sulfonamide groups and their potential in synthetic organic chemistry.

Scientific Research Applications

Chemical Synthesis and Optimization

1,2-Dichloro-4-(methylsulfonyl)benzene is utilized in various chemical synthesis processes. For instance, it is involved in the continuous-flow process for selective mononitration, demonstrating the compound's role in improving chemical reactions and yields (Yu et al., 2016). The compound also forms part of the crystal structure of certain molecules, indicating its potential in the formation of complex chemical structures (Chen et al., 2011).

Material Science and Engineering

In material science, 1,2-Dichloro-4-(methylsulfonyl)benzene is involved in the development of novel materials with specific properties. For example, it has been used in the synthesis of green fluorophores, demonstrating the compound's utility in developing new materials for imaging applications and displays due to its luminescent properties (Beppu et al., 2015).

Solubility and Thermodynamics

Research has also been conducted on the solubility and thermodynamics of 1,2-Dichloro-4-(methylsulfonyl)benzene. For instance, studies on its solubility in various solvents provide crucial data for its purification and application in different chemical processes (Qian et al., 2014). Similarly, the compound's role in the synthesis of proton exchange membranes for fuel cell applications showcases its importance in energy-related research and technology (Matsumoto et al., 2009).

Safety And Hazards

The compound is classified with the GHS07 hazard symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1,2-dichloro-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWUINQASFDJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068102
Record name Benzene, 1,2-dichloro-4-(methylsulfonyl)-
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Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-(methylsulfonyl)benzene

CAS RN

38452-47-0
Record name 1,2-Dichloro-4-(methylsulfonyl)benzene
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Record name 1,2-Dichloro-4-methylsulfonylbenzene
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Record name Benzene, 1,2-dichloro-4-(methylsulfonyl)-
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Record name Benzene, 1,2-dichloro-4-(methylsulfonyl)-
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Record name 1,2-dichloro-4-(methylsulphonyl)benzene
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Record name 1,2-DICHLORO-4-METHYLSULFONYLBENZENE
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